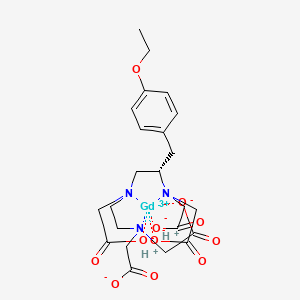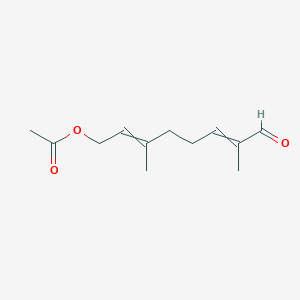
Jaune Direct Pur 5G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Pure Yellow 5G, also known as Direct Yellow 8 or Acid Yellow 186, is an organic dye with the chemical formula C24H19N4NaO5S2. It is commonly used in the textile industry for dyeing and printing on materials such as wool, polyamide fibers, and silk. This compound is known for its bright yellow color and high solubility in water .
Applications De Recherche Scientifique
Direct Pure Yellow 5G has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in spectroscopic studies due to its distinct absorption and emission spectra.
Biology: Employed in staining techniques for microscopy and in the study of cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a marker in diagnostic assays.
Industry: Utilized in the textile industry for dyeing and printing, as well as in the production of colored plastics and inks
Mécanisme D'action
Mode of Action
Based on its chemical structure, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The biochemical pathways affected by Direct Pure Yellow 5G are currently unknown due to the lack of scientific studies on this specific compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Pure Yellow 5G is synthesized through a diazotization reaction followed by coupling. The primary synthetic route involves the diazotization of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid, which is then coupled with 3-oxo-N-phenylbutanamide . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of Direct Pure Yellow 5G involves large-scale diazotization and coupling processes. The raw materials, such as acetoacetanilide and 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, are reacted under controlled conditions to produce the dye in bulk quantities . The final product is then purified and dried to obtain the desired powder or crystalline form.
Analyse Des Réactions Chimiques
Types of Reactions
Direct Pure Yellow 5G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions
Major Products Formed
Oxidation: Various oxidized derivatives of the original dye.
Reduction: Aromatic amines, which can be further processed or used in different applications.
Substitution: Substituted derivatives of Direct Pure Yellow 5G with altered chemical properties
Comparaison Avec Des Composés Similaires
Direct Pure Yellow 5G is unique due to its specific chemical structure and properties. Similar compounds include:
Direct Yellow 12: Another azo dye with similar applications but different spectral properties.
Direct Blue 14: A dye used in similar industries but with a distinct blue color.
Direct Red 23: Used in textile dyeing with different chemical and physical properties
Direct Pure Yellow 5G stands out due to its high solubility in water, bright yellow color, and versatility in various applications.
Propriétés
Numéro CAS |
10130-29-7 |
|---|---|
Formule moléculaire |
C24H19N4NaO5S2 |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
sodium;2-[4-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C24H20N4O5S2.Na/c1-14-8-13-19-21(22(14)35(31,32)33)34-24(26-19)16-9-11-18(12-10-16)27-28-20(15(2)29)23(30)25-17-6-4-3-5-7-17;/h3-13,29H,1-2H3,(H,25,30)(H,31,32,33);/q;+1/p-1 |
Clé InChI |
VOLOMNBZWKDHEA-UHFFFAOYSA-M |
SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)





